
1-Ethyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a piperidine ring attached to a tetrahydroquinoline core via a propoxy linker The ethyl group at the 1-position further modifies its chemical properties
Métodos De Preparación
The synthesis of 1-Ethyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Piperidine Ring: The next step involves the attachment of the piperidine ring via a nucleophilic substitution reaction. This is achieved by reacting the tetrahydroquinoline intermediate with a piperidine derivative in the presence of a suitable base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Análisis De Reacciones Químicas
1-Ethyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ethyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Aplicaciones Científicas De Investigación
Chemistry: This compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has focused on its potential as a therapeutic agent for the treatment of neurological disorders, such as depression and anxiety, due to its interaction with neurotransmitter systems.
Industry: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, by binding to their respective receptors and altering their signaling pathways. This modulation can lead to changes in mood and behavior, making it a potential candidate for the treatment of psychiatric disorders.
Comparación Con Compuestos Similares
1-Ethyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1-Ethyl-7-(3-(morpholin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline: This compound has a morpholine ring instead of a piperidine ring, which may result in different pharmacological properties.
1-Ethyl-7-(3-(pyrrolidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline: The presence of a pyrrolidine ring can alter the compound’s interaction with molecular targets and its overall biological activity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H30N2O |
|---|---|
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
1-ethyl-7-(3-piperidin-1-ylpropoxy)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C19H30N2O/c1-2-21-14-6-8-17-9-10-18(16-19(17)21)22-15-7-13-20-11-4-3-5-12-20/h9-10,16H,2-8,11-15H2,1H3 |
Clave InChI |
GXVSBAOMIDCJHV-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC2=C1C=C(C=C2)OCCCN3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12866171.png)
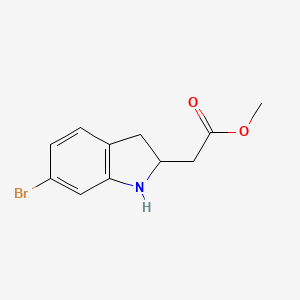
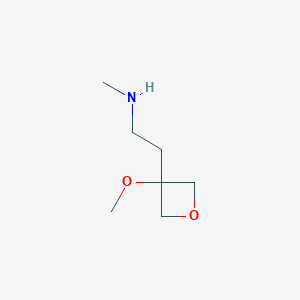
![(5R,7AR)-5-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B12866207.png)

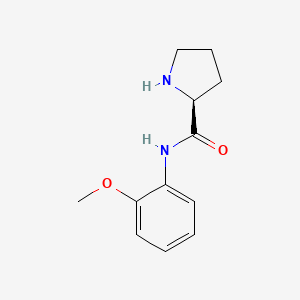
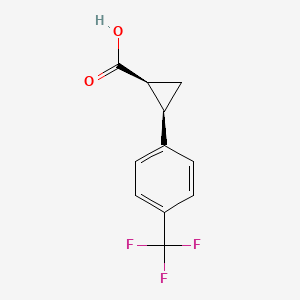
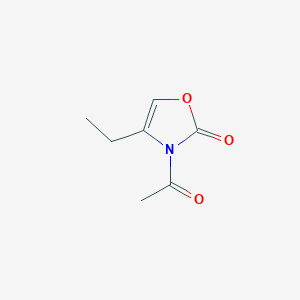
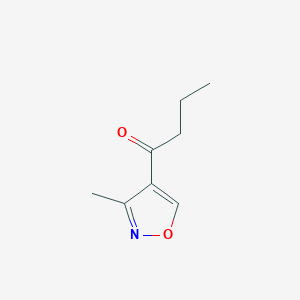
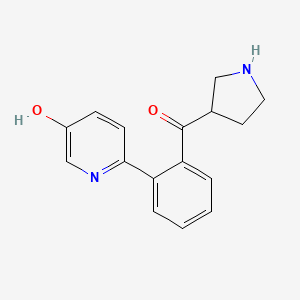

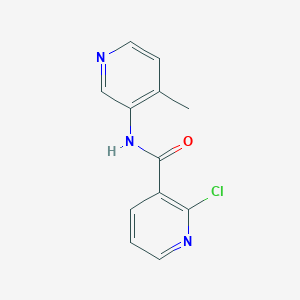
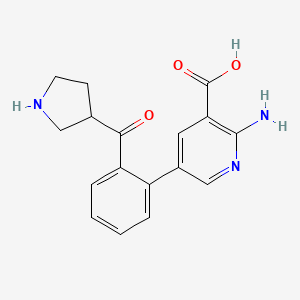
![3-(1,3-Diphenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12866280.png)
